

3-epi-Ochratoxin A-d5 certificate of analysis

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Compound of Interest

Compound Name: 3-epi-Ochratoxin A-d5

Cat. No.: B13446419

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Technical Guide: 3-epi-Ochratoxin A-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-epi-Ochratoxin A-d5**, a deuterated analog of the mycotoxin Ochratoxin A. This isotopically labeled compound is primarily utilized as an internal standard in analytical and pharmacokinetic research to enhance the accuracy of mass spectrometry and liquid chromatography methods.^[1] Its use allows for precise quantification of Ochratoxin A in various biological and environmental samples.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-epi-Ochratoxin A-d5**. This data is compiled from various suppliers and chemical databases.

Property	Value	Source
Chemical Name	(2S)-2-[[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid	[2]
Synonyms	3S,14S-Ochratoxin A-d5; N-[[[(3S)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine-d5	[1]
CAS Number	1177316-02-7	[2]
Unlabeled CAS Number	189152-21-4	[2]
Molecular Formula	C ₂₀ H ₁₃ D ₅ ClNO ₆	[3]
Molecular Weight	408.84 g/mol	[3]
Appearance	Off-White Solid	[4]
Storage	2-8°C Refrigerator	[4]
Applications	Internal standard for Ochratoxin A analysis, pharmacokinetic studies, therapeutic drug monitoring, metabolic research.	

Experimental Protocols

Analysis of Mycotoxins in Spices using an Internal Standard

The following protocol is a representative example of how **3-epi-Ochratoxin A-d5** is used as an internal standard for the quantification of mycotoxins in a complex matrix like spices. This method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5]

1. Sample Preparation (QuEChERS-based)

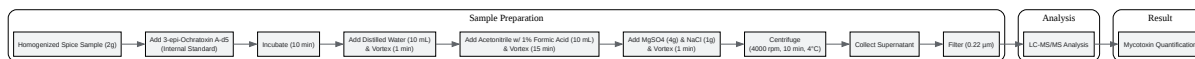
- Weigh 2 g of the homogenized spice sample into a 50 mL centrifuge tube.
- Add a known concentration of **3-epi-Ochratoxin A-d5** (as the internal standard).
- Allow the sample to stand for 10 minutes to ensure interaction between the internal standard and the sample matrix.[\[5\]](#)
- Add 10 mL of distilled water and vortex for 1 minute.[\[5\]](#)
- Add 10 mL of acetonitrile containing 1% formic acid and vortex vigorously for 15 minutes.[\[5\]](#)
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl. Immediately vortex for 1 minute to prevent clumping.[\[5\]](#)
- Centrifuge at 4000 rpm for 10 minutes at 4°C.[\[5\]](#)
- Collect the supernatant (acetonitrile layer).
- Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.[\[5\]](#)

2. LC-MS/MS Analysis

- Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer is used for analysis.[\[5\]](#)
- Method: The specific parameters for the LC-MS/MS, such as the column, mobile phases, gradient, and mass spectrometer settings, should be optimized for the specific mycotoxins being analyzed. The use of an isotopically labeled internal standard like **3-epi-Ochratoxin A-d5** is crucial for correcting analytical variability and achieving reliable quantitative results.[\[5\]](#)

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the multi-mycotoxin analysis described above.



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Caption: Experimental workflow for multi-mycotoxin analysis in spices.

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